molecular formula C5H10Br2 B078504 1,2-Dibromo-2-methylbutane CAS No. 10428-64-5

1,2-Dibromo-2-methylbutane

Cat. No.: B078504
CAS No.: 10428-64-5
M. Wt: 229.94 g/mol
InChI Key: GWFLFLQACQDTLD-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-methylbutane is an organobromine compound with the molecular formula C5H10Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon of a methylbutane chain, making it a dibromoalkane.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylbutene, resulting in the formation of this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The reaction can be represented as follows:

CH3CH2C(Br)=CH2+Br2CH3CH2C(Br)2CH3\text{CH}_3\text{CH}_2\text{C(Br)=CH}_2 + \text{Br}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C(Br)}_2\text{CH}_3 CH3​CH2​C(Br)=CH2​+Br2​→CH3​CH2​C(Br)2​CH3​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of bromine and an appropriate alkene precursor. The process is optimized for high yield and purity, often employing continuous flow reactors and controlled reaction conditions to ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can result in the formation of 2-methyl-2-butene.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Reduction: Zinc (Zn) in acetic acid.

Major Products

    Substitution: 2-methyl-2-butanol.

    Elimination: 2-methyl-2-butene.

    Reduction: 2-methylbutane.

Scientific Research Applications

1,2-Dibromo-2-methylbutane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive compounds.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.

Mechanism of Action

The mechanism of action of 1,2-dibromo-2-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2-Dibromo-2-methylbutane can be compared with other similar compounds such as:

    1,2-Dibromoethane:

    1,2-Dibromopropane: Used in organic synthesis and as an intermediate in the production of other chemicals.

    1,2-Dibromobutane: Similar in structure but with a different alkyl chain, used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various chemical processes.

Properties

IUPAC Name

1,2-dibromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLFLQACQDTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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